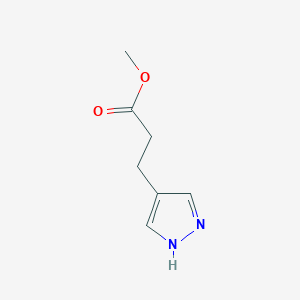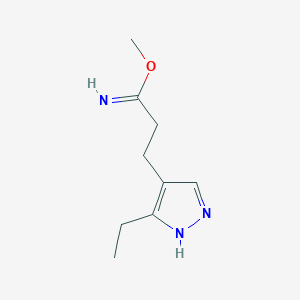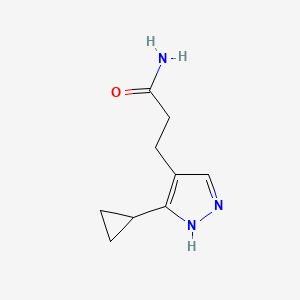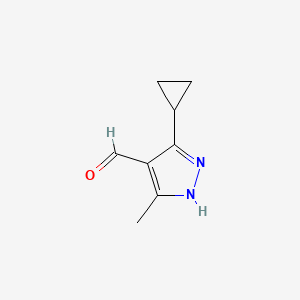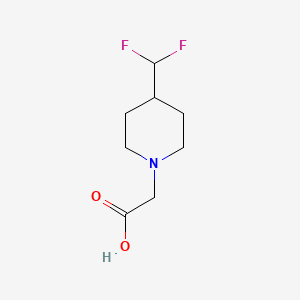
2-(4-(Difluoromethyl)piperidin-1-yl)acetic acid
Overview
Description
“2-(4-(Difluoromethyl)piperidin-1-yl)acetic acid” is a chemical compound. It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthesis of Biologically Active Piperidines
Piperidine derivatives are crucial in the synthesis of various biologically active compounds. The difluoromethyl group in 2-(4-(Difluoromethyl)piperidin-1-yl)acetic acid can be used to introduce fluorine atoms into target molecules, which is often desirable in drug design due to the unique properties that fluorine imparts, such as increased stability and lipophilicity .
Development of Anticancer Agents
Recent studies have shown that piperidine derivatives can be utilized as anticancer agents. The structural features of 2-(4-(Difluoromethyl)piperidin-1-yl)acetic acid may be explored for the development of novel anticancer drugs, leveraging its potential to interact with cancer cell targets .
Antimicrobial and Antifungal Applications
The piperidine nucleus is known to exhibit antimicrobial and antifungal activities. As such, 2-(4-(Difluoromethyl)piperidin-1-yl)acetic acid could be a valuable scaffold for the development of new antimicrobial and antifungal agents, contributing to the fight against resistant strains of bacteria and fungi .
Analgesic and Anti-inflammatory Properties
Compounds with a piperidine structure are often investigated for their analgesic and anti-inflammatory properties. The specific configuration of 2-(4-(Difluoromethyl)piperidin-1-yl)acetic acid might be beneficial in creating new pain relief medications or anti-inflammatory drugs .
Antiviral and Antimalarial Research
Piperidine derivatives have been identified as potential antiviral and antimalarial agents. The unique structure of 2-(4-(Difluoromethyl)piperidin-1-yl)acetic acid could be exploited in the design of drugs targeting viral infections and malaria, particularly in the development of treatments for strains that have developed resistance to current medications .
Neuropharmacological Applications
The piperidine moiety is a common feature in many neuropharmacological agents2-(4-(Difluoromethyl)piperidin-1-yl)acetic acid could be used in the synthesis of compounds targeting neurological disorders such as Alzheimer’s disease, schizophrenia, and depression, given its potential to cross the blood-brain barrier and interact with central nervous system targets .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the future directions in this field may involve the discovery and biological evaluation of potential drugs containing the piperidine moiety .
properties
IUPAC Name |
2-[4-(difluoromethyl)piperidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2/c9-8(10)6-1-3-11(4-2-6)5-7(12)13/h6,8H,1-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDBWVPGLPVSMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Difluoromethyl)piperidin-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



